molecular formula C23H28N2O7 B13147390 (3S)-3-[2-(3-hydroxy-4-methoxyphenyl)ethylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

(3S)-3-[2-(3-hydroxy-4-methoxyphenyl)ethylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

Cat. No.: B13147390
M. Wt: 444.5 g/mol
InChI Key: DJFBLEZGMXLMMR-ROUUACIJSA-N
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Description

(3S)-3-[2-(3-hydroxy-4-methoxyphenyl)ethylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-[2-(3-hydroxy-4-methoxyphenyl)ethylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core structure, followed by the introduction of various functional groups through specific reactions such as amination, esterification, and reduction. Common reagents used in these reactions include amines, carboxylic acids, and reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-[2-(3-hydroxy-4-methoxyphenyl)ethylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alkoxides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

(3S)-3-[2-(3-hydroxy-4-methoxyphenyl)ethylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-[2-(3-hydroxy-4-methoxyphenyl)ethylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **(3S)-3-[2-(3-hydroxy-4-methoxyphenyl)ethylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid shares similarities with other compounds that have similar functional groups and structural motifs, such as certain amino acids and peptides.

Uniqueness

  • The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H28N2O7

Molecular Weight

444.5 g/mol

IUPAC Name

(3S)-3-[2-(3-hydroxy-4-methoxyphenyl)ethylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C23H28N2O7/c1-31-20-9-8-16(13-19(20)26)10-11-24-17(14-21(27)28)22(29)25-18(23(30)32-2)12-15-6-4-3-5-7-15/h3-9,13,17-18,24,26H,10-12,14H2,1-2H3,(H,25,29)(H,27,28)/t17-,18-/m0/s1

InChI Key

DJFBLEZGMXLMMR-ROUUACIJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCN[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)O

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)O

Origin of Product

United States

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